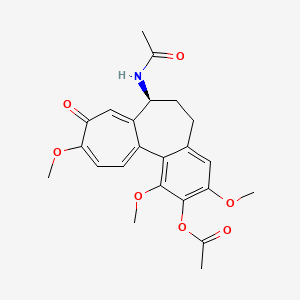

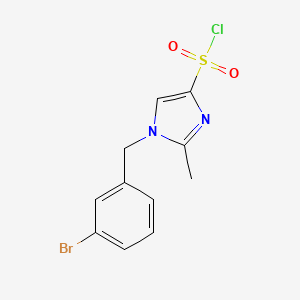

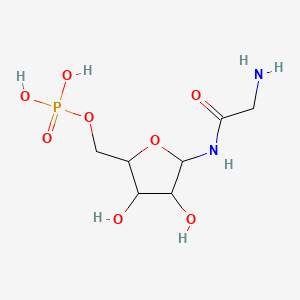

![molecular formula C10H16N5O13P3 B12820735 [[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12820735.png)

[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Adenosine triphosphate is a nucleotide that serves as the primary energy carrier in cells. It captures chemical energy obtained from the breakdown of food molecules and releases it to fuel other cellular processes. Adenosine triphosphate is composed of three main structures: the nitrogenous base adenine, the sugar ribose, and a chain of three phosphate groups bound to ribose .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Adenosine triphosphate can be synthesized through various biochemical pathways. One common method involves the phosphorylation of adenosine diphosphate using inorganic phosphate in the presence of enzymes such as adenosine kinase and polyphosphate kinases . This process can be carried out in vitro using a multi-enzyme cascade system, which combines adenosine and inorganic polyphosphate as key substrates .

Industrial Production Methods: On an industrial scale, adenosine triphosphate is typically produced using living yeast cells. This method involves the fermentation of glucose by yeast cells, which generates adenosine triphosphate as a byproduct. The adenosine triphosphate is then extracted and purified for various applications .

Análisis De Reacciones Químicas

Types of Reactions: Adenosine triphosphate undergoes several types of chemical reactions, including hydrolysis, phosphorylation, and dephosphorylation. Hydrolysis of adenosine triphosphate involves the breaking of the phosphate bonds, releasing energy and converting adenosine triphosphate to adenosine diphosphate or adenosine monophosphate .

Common Reagents and Conditions:

Hydrolysis: Water is the primary reagent, and the reaction is catalyzed by enzymes such as ATPases.

Phosphorylation: Enzymes like kinases transfer phosphate groups from adenosine triphosphate to other molecules.

Dephosphorylation: Phosphatases remove phosphate groups from molecules, converting adenosine triphosphate to adenosine diphosphate or adenosine monophosphate.

Major Products:

- Adenosine diphosphate (ADP)

- Adenosine monophosphate (AMP)

- Inorganic phosphate (Pi)

Aplicaciones Científicas De Investigación

Adenosine triphosphate has a wide range of applications in scientific research:

- Biochemistry: It is used to study energy transfer and metabolic processes within cells.

- Molecular Biology: Adenosine triphosphate is essential for DNA and RNA synthesis, as it provides the necessary energy for polymerase reactions .

- Medicine: It is used in treatments for conditions such as heart disease and cancer. Adenosine triphosphate has been shown to reduce neuropathic pain and improve wound healing .

- Industry: Adenosine triphosphate is used in various biotechnological applications, including enzyme-catalyzed reactions and as a component in skincare products to enhance skin radiance .

Mecanismo De Acción

This transfer is carried out by special enzymes that couple the release of energy from adenosine triphosphate to cellular activities that require energy . The molecular targets of adenosine triphosphate include various enzymes and proteins involved in cellular metabolism, signal transduction, and muscle contraction .

Comparación Con Compuestos Similares

- Adenosine diphosphate (ADP)

- Adenosine monophosphate (AMP)

- Cyclic adenosine monophosphate (cAMP)

Comparison: Adenosine triphosphate is unique in its ability to store and transport chemical energy within cells. While adenosine diphosphate and adenosine monophosphate are also involved in energy transfer, they contain fewer phosphate groups and thus store less energy. Cyclic adenosine monophosphate, on the other hand, is primarily involved in signal transduction rather than energy transfer .

Adenosine triphosphate’s role as the primary energy carrier in cells makes it indispensable for a wide range of biological processes, setting it apart from its related compounds.

Propiedades

Fórmula molecular |

C10H16N5O13P3 |

|---|---|

Peso molecular |

507.18 g/mol |

Nombre IUPAC |

[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t4-,6?,7+,10-/m1/s1 |

Clave InChI |

ZKHQWZAMYRWXGA-HMEJCUHCSA-N |

SMILES isomérico |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |

SMILES canónico |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

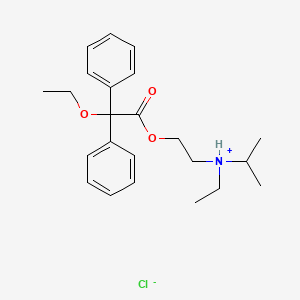

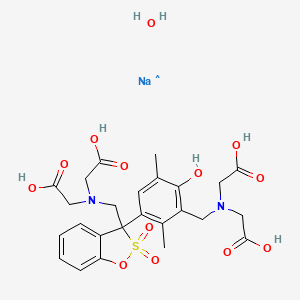

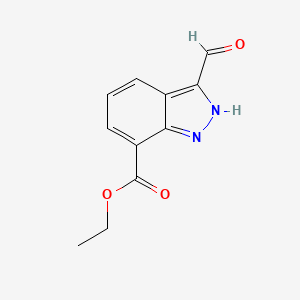

![(15S,16S)-16-hydroxy-16-(hydroxymethyl)-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B12820750.png)

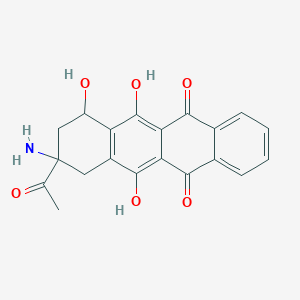

![5-Acetyl-4-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12820754.png)